molecular formula C10H17NOS B13161296 4-Amino-3-methyl-2-(3-methylthiophen-2-yl)butan-2-ol

4-Amino-3-methyl-2-(3-methylthiophen-2-yl)butan-2-ol

Cat. No.: B13161296
M. Wt: 199.32 g/mol
InChI Key: RXCSHAWGTFJLQQ-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-2-(3-methylthiophen-2-yl)butan-2-ol is an organic compound with the molecular formula C10H17NOS. It contains an amino group, a methyl group, and a thiophene ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-2-(3-methylthiophen-2-yl)butan-2-ol typically involves the condensation of appropriate precursors. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-2-(3-methylthiophen-2-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The thiophene ring can be reduced to form dihydrothiophene derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-3-methyl-2-(3-methylthiophen-2-yl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-2-(3-methylthiophen-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-methyl-2-(3-methylthiophen-2-yl)butan-2-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

4-amino-3-methyl-2-(3-methylthiophen-2-yl)butan-2-ol

InChI

InChI=1S/C10H17NOS/c1-7-4-5-13-9(7)10(3,12)8(2)6-11/h4-5,8,12H,6,11H2,1-3H3

InChI Key

RXCSHAWGTFJLQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C)(C(C)CN)O

Origin of Product

United States

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